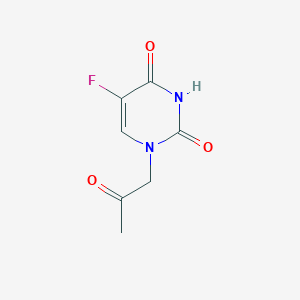

5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione

Vue d'ensemble

Description

5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom and the oxopropyl group in its structure imparts unique chemical properties that can be exploited in different chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione typically involves the fluorination of a pyrimidine precursor followed by the introduction of the oxopropyl group. One common method involves the reaction of a pyrimidine derivative with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The oxopropyl group can be introduced through a subsequent reaction with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the oxo group or reduce other functional groups present in the molecule.

Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrimidine derivatives, including 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione, exhibit promising anticancer properties. The compound's structure allows it to interact with specific enzymes involved in cancer cell proliferation. For instance, studies have shown that similar pyrimidine derivatives inhibit DNA synthesis in cancer cells, leading to apoptosis (programmed cell death) .

Antiviral Properties

The compound has also been investigated for its antiviral activity. Its ability to inhibit viral replication makes it a candidate for developing treatments against various viral infections. In vitro studies have demonstrated that modifications to the pyrimidine structure can enhance antiviral efficacy .

Neuroprotective Effects

Recent studies suggest that derivatives of this compound may offer neuroprotective benefits. Research indicates that these compounds can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Agricultural Applications

Herbicide Development

The compound's structure is conducive to developing new herbicides. Its fluorinated pyrimidine backbone has shown effectiveness in inhibiting specific weed species while being less harmful to crops. Field trials have demonstrated its potential as a selective herbicide .

Plant Growth Regulators

this compound has been explored as a plant growth regulator. Studies indicate that it can enhance growth rates and yield in certain crops by modulating hormonal pathways involved in plant development .

Materials Science

Polymer Chemistry

In materials science, the compound is being studied for its incorporation into polymer matrices to enhance material properties. Its ability to form stable complexes with other polymers can improve mechanical strength and thermal stability .

Nanocomposites

The integration of this compound into nanocomposite materials has shown promise in creating advanced materials with tailored properties for specific applications such as drug delivery systems and sensors .

Case Studies

| Study Title | Application Area | Findings |

|---|---|---|

| "Anticancer Activity of Pyrimidine Derivatives" | Medicinal Chemistry | Demonstrated significant inhibition of cancer cell proliferation through apoptosis induction. |

| "Development of Selective Herbicides" | Agriculture | Showed effective weed control with minimal crop damage in field trials. |

| "Neuroprotective Properties of Fluorinated Compounds" | Neuropharmacology | Reduced oxidative stress in neuronal cells leading to potential therapeutic applications for neurodegenerative diseases. |

| "Enhancement of Polymer Properties" | Materials Science | Improved mechanical and thermal properties when incorporated into polymer matrices. |

Mécanisme D'action

The mechanism of action of 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The oxopropyl group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Fluorouracil: A well-known anticancer agent with a similar fluorinated pyrimidine structure.

1-(2-Oxopropyl)pyrimidine-2,4(1H,3H)-dione: Lacks the fluorine atom but has the oxopropyl group.

5-Fluoro-2,4(1H,3H)-pyrimidinedione: Contains the fluorine atom but lacks the oxopropyl group.

Uniqueness

5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of the fluorine atom and the oxopropyl group in its structure. This combination imparts distinct chemical properties and reactivity that are not observed in similar compounds. The presence of both groups allows for a wider range of chemical modifications and applications.

Activité Biologique

5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a fluorine atom and an oxopropyl group, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 202.16 g/mol. Its CAS number is 72975-34-9.

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound's ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The oxopropyl group may participate in hydrogen bonding and other interactions that contribute to the compound's overall biological efficacy.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related fluorinated pyrimidines have demonstrated their effectiveness in inhibiting tumor growth in various cancer models. The antitumor activity is often attributed to the compound's ability to interfere with nucleic acid synthesis and function .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. In particular, it shows promise in inhibiting thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells .

Cytotoxicity and Selectivity

One of the advantages of this compound is its relatively low cytotoxicity compared to other chemotherapeutic agents. Studies have shown that it can effectively inhibit tumor cell growth while causing minimal damage to normal cells, making it an attractive candidate for further development .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Antitumor Efficacy : A study conducted on Ehrlich ascites tumor cells demonstrated that this compound significantly inhibited tumor growth and improved survival rates in treated mice compared to control groups .

- Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that the compound effectively inhibits thymidylate synthase with an IC50 value indicating strong potency against this target .

- Comparative Analysis : A comparative study with other fluorinated compounds showed that this compound exhibited superior selectivity and lower toxicity profiles, reinforcing its potential as a safer alternative in cancer therapy .

Data Table: Biological Activity Overview

| Biological Activity | Description | IC50 Value |

|---|---|---|

| Thymidylate Synthase Inhibition | Significant inhibition leads to reduced DNA synthesis in cancer cells | < 30 µM |

| Antitumor Efficacy | Effective against various tumor types in vivo | Improved survival rates |

| Cytotoxicity | Low cytotoxic effects compared to traditional chemotherapeutics | Minimal damage |

Propriétés

IUPAC Name |

5-fluoro-1-(2-oxopropyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-4(11)2-10-3-5(8)6(12)9-7(10)13/h3H,2H2,1H3,(H,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQAIMCHSQGJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=C(C(=O)NC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439207 | |

| Record name | 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72975-34-9 | |

| Record name | 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.